N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZPEXSHOETKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological properties is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.87 g/mol. Its structure features a thieno[3,4-c]pyrazole core with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O5S |
| Molecular Weight | 426.87 g/mol |
| CAS Number | 899989-80-1 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research into the biological activities of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have demonstrated that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[3,4-c]pyrazoles has been investigated in various models. Compounds in this category have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in animal models .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antibacterial activity of synthesized pyrazole derivatives, compounds similar to this compound exhibited inhibition zones significantly larger than those of standard antibiotics like ciprofloxacin . This suggests a promising avenue for developing new antimicrobial agents.
- Inflammation Model : In a controlled experiment using an induced inflammation model in rats, a derivative of this compound was administered and showed a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the N2 Position
Analog 1 : N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 899733-84-7)
- Key Difference : Replaces the dimethoxyethyl group with a 1-hydroxybutan-2-yl moiety.
- Impact :
Analog 2 : N1-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide
- Key Difference : Substitutes 4-fluorophenyl for 4-chlorophenyl.
Core Heterocycle Modifications
Analog 3 : N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide (CAS 894038-33-6)
- Key Difference: Replaces the thienopyrazole core with a thiazolo[3,2-b][1,2,4]triazole system.
- Impact :
Hydrogen-Bonding and Crystallographic Behavior
- The triazole-thione derivative in forms N–H···O/S hydrogen bonds , creating a hexameric structure. This suggests that compounds with hydrogen-bonding substituents (e.g., dimethoxyethyl or hydroxybutyl groups) may exhibit similar crystallographic patterns, influencing solubility and formulation stability .
Structural and Functional Data Table
| Compound Feature | Target Compound | Analog 1 (CAS 899733-84-7) | Analog 2 (4-Fluorophenyl) | Analog 3 (CAS 894038-33-6) |
|---|---|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazol-5,5-dioxide | Thieno[3,4-c]pyrazol-5,5-dioxide | Thieno[3,4-c]pyrazol-5,5-dioxide | Thiazolo[3,2-b][1,2,4]triazole |
| Aryl Substituent | 4-Chlorophenyl | 4-Chlorophenyl | 4-Fluorophenyl | 4-Chlorophenyl |
| N2 Substituent | 2,2-Dimethoxyethyl | 1-Hydroxybutan-2-yl | 2,2-Dimethoxyethyl | 3,4-Dimethoxyphenyl |
| Molecular Formula | ~C17H19ClN4O6S | C17H19ClN4O5S | ~C17H18FN4O6S | C22H20ClN5O4S |
| Molecular Weight (g/mol) | ~440–450 | 426.9 | ~430–440 | 485.9 |
| Key Functional Groups | Sulfone, Chlorophenyl, Ether | Sulfone, Chlorophenyl, Hydroxyl | Sulfone, Fluorophenyl, Ether | Thiazole, Triazole, Dimethoxy |
Research Implications and Gaps
- Fluorophenyl substitution (Analog 2) could improve metabolic resistance but requires comparative pharmacokinetic studies .
- Thiazolo-triazole derivatives (Analog 3) represent a divergent pharmacological scaffold, warranting separate target-engagement studies .
Note: Physical property data (e.g., melting point, solubility) are absent in the evidence, highlighting a critical gap for future characterization.
Q & A
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
